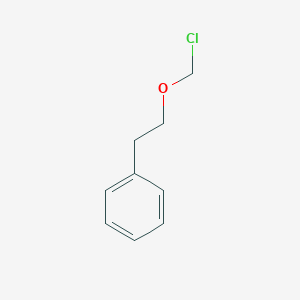
(2-(Chloromethoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Chloromethoxy)ethyl)benzene is an organic compound with the molecular formula C9H11ClO. It consists of a benzene ring substituted with a 2-(chloromethoxy)ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-(Chloromethoxy)ethyl)benzene can be synthesized through the reaction of benzene with 2-(chloromethoxy)ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: It can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
(2-(Chloromethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: It may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Chloromethoxy)ethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)benzene: Similar in structure but with an ethoxy group instead of a chloromethoxy group.
(2-Chloromethoxy)ethyl benzoate: Contains a benzoate group instead of a benzene ring.
Uniqueness
(2-(Chloromethoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both a chloromethoxy group and an ethyl group attached to the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
HREKPKYGDPTADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


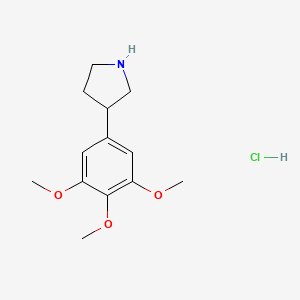

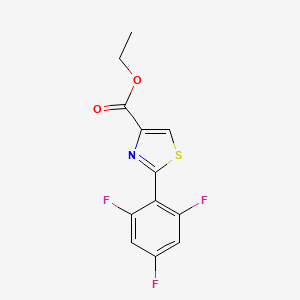

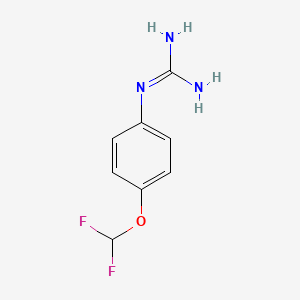
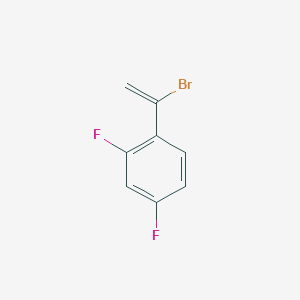
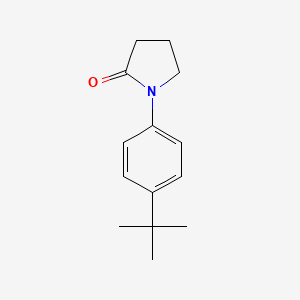
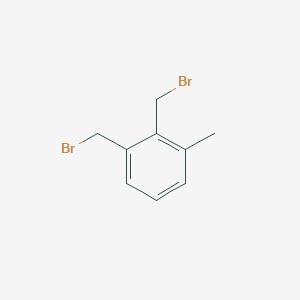
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

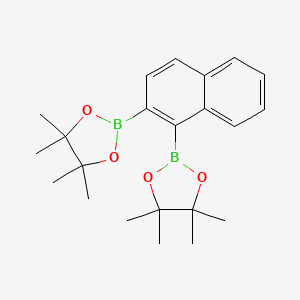
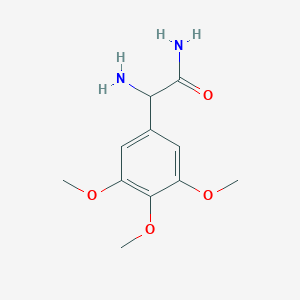

![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)
